4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one is an organic compound that features a pyridazine ring fused with a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Attachment of the Octyl Group: The octyl group can be introduced via alkylation reactions using octyl halides or similar reagents.
Formation of the Cyclohexadienone Structure: This step may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways. This may include binding to specific enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one: can be compared with other pyridazine derivatives and cyclohexadienone compounds.
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Cyclohexadienone Compounds: Compounds with similar cyclohexadienone structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of the pyridazine ring and cyclohexadienone structure, along with the octyl substituent. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
143327-66-6 |
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Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-(6-octylpyridazin-3-yl)phenol |
InChI |
InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-16-11-14-18(20-19-16)15-9-12-17(21)13-10-15/h9-14,21H,2-8H2,1H3 |
InChI Key |
VPXNNKZTLXAOMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NN=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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